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Compound of Interest

Compound Name: 6-Nitro-2,1-benzoxazole

Cat. No.: B095430 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-2,1-benzoxazole
and Its Isomers

Introduction: Navigating the Benzoxazole
Landscape
The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, represents a cornerstone

in heterocyclic chemistry. Its derivatives are integral to medicinal chemistry, materials science,

and industrial applications, valued for their diverse biological activities and unique

photophysical properties.[1][2] This guide provides a comprehensive examination of the

physicochemical properties of nitro-substituted benzoxazoles, with a primary focus on the

common and well-documented isomer, 6-Nitro-1,2-benzisoxazole, while also drawing

comparative insights from the related 6-Nitro-1,3-benzoxazole.

The numbering of the fused heterocyclic system is critical. The user's query for "6-Nitro-2,1-
benzoxazole" (anthranil) points to a specific, though less commonly discussed, isomer.

However, the vast majority of available research and database entries pertain to the 1,2- and

1,3-isomers. This guide will therefore center on the most robustly characterized of these,

providing researchers with a foundational understanding of how the interplay between the

benzoxazole core and a potent electron-withdrawing group like the nitro moiety dictates the

molecule's behavior. Understanding these properties is paramount for professionals in drug

development, where factors like solubility, lipophilicity, and molecular structure govern a

compound's journey from the lab to clinical application.[3]
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Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. For 6-Nitro-1,2-

benzisoxazole, the key identifiers and computed properties provide the first layer of

understanding.

Core Identifiers
Property Value Source

Compound 6-Nitro-1,2-benzisoxazole [4]

IUPAC Name 6-nitro-1,2-benzoxazole [4]

Synonyms
6-Nitrobenzo[d]isoxazole, 6-

Nitro-1,2-benzisoxazole
[4]

CAS Number 39835-08-0 [4]

Molecular Formula C₇H₄N₂O₃ [4]

Molecular Weight 164.12 g/mol [4]

Molecular Structure
The structure reveals a planar, bicyclic aromatic system. The nitro group at the 6-position

significantly influences the electron distribution across the rings.

Note: The DOT language rendering is a schematic. For precise chemical structures, please

refer to chemical drawing software. Caption: Molecular structure of 6-Nitro-1,2-benzisoxazole.

Computed Physicochemical Properties
Computational models provide valuable estimates of a compound's behavior, particularly in

early-stage drug discovery.
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Computed Property Value Significance

XLogP3 1.5

Indicates moderate lipophilicity,

suggesting a balance between

aqueous solubility and

membrane permeability.[4]

Hydrogen Bond Donor Count 0

The molecule cannot donate

hydrogen bonds, affecting its

interaction with biological

targets and solubility in protic

solvents.[4]

Hydrogen Bond Acceptor

Count
4

The oxygen atoms of the nitro

and oxazole groups can

accept hydrogen bonds,

influencing solubility and

receptor binding.[4]

Rotatable Bond Count 1

The single rotatable bond is

between the aromatic ring and

the nitro group, giving the

molecule a rigid conformation.

[4]

Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. The

combination of the benzoxazole core and the nitro chromophore creates a distinct spectral

fingerprint.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons would appear in

the range of 7.0-9.0 ppm. The powerful electron-withdrawing effect of the nitro group at

position 6 would cause a significant downfield shift for adjacent protons (H5 and H7).

Protons on the benzoxazole ring will exhibit characteristic chemical shifts and coupling

constants based on their electronic environment.[5]
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¹³C NMR Spectroscopy: The carbon spectrum will show signals for the seven aromatic

carbons. The carbon atom attached to the nitro group (C6) will be significantly shifted

downfield due to deshielding.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the

nitro group, typically showing strong, sharp bands for asymmetric (~1500-1560 cm⁻¹) and

symmetric (~1300-1370 cm⁻¹) stretching. Additional bands will correspond to aromatic C=C

stretching and C-H bending.[6]

UV-Vis Spectroscopy: Nitroaromatic compounds are known to absorb in the UV-visible

region.[7][8] The π-conjugated system of the benzisoxazole ring, extended by the nitro

group, is expected to show strong absorbance. The exact wavelength of maximum

absorption (λ_max_) is dependent on the solvent, as solvent polarity can stabilize the excited

state differently.[9][10]

Core Physicochemical Characteristics
These experimental properties are critical for predicting the behavior of a compound in various

environments, from a reaction flask to a biological system.
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Property Value/Observation
Significance in Drug
Development

Melting Point
174-177 °C (for 1,3-isomer)

[11]

A high melting point suggests

a stable crystal lattice. This is

important for solid dosage form

stability and purity

assessment.

Solubility

Insoluble in water[2]; Soluble

in organic solvents (e.g.,

ethanol, DMF)[11]

Poor aqueous solubility is a

common challenge.

Formulation strategies may be

required to improve

bioavailability.

Lipophilicity (LogP) XLogP3 = 1.5[4]

This value falls within a

favorable range for many drug

candidates, suggesting it can

cross biological membranes

without being excessively

retained in fatty tissues.[12]

[13]

Experimental Protocols & Methodologies
The trustworthiness of physicochemical data relies on robust and reproducible experimental

design. The following sections detail standard protocols for synthesis and characterization.

Synthesis of 6-Nitro-Substituted Benzoxazoles
The synthesis of benzoxazoles often involves the cyclization of an o-aminophenol precursor

with a suitable electrophile. For 6-nitro derivatives, the common starting material is 2-amino-5-

nitrophenol.
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Starting Materials

Reaction & Workup

Purification

2-Amino-5-nitrophenol

Condensation & Cyclization
(e.g., in Polyphosphoric Acid at 150°C)

Carboxylic Acid / Aldehyde

Quench Reaction
(e.g., with ice water)

Filter Crude Product

Recrystallization
(e.g., from Ethanol)

Dry Final Product

Pure 2-substituted-6-nitro-1,3-benzoxazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles.
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Step-by-Step Protocol (Example based on literature[14]):

Reaction Setup: Combine equimolar amounts of 2-amino-5-nitrophenol and the desired

carboxylic acid (e.g., toluic acid) in a reaction vessel containing polyphosphoric acid (PPA).

The causality here is that PPA serves as both the solvent and a powerful dehydrating agent,

which is essential to drive the cyclization reaction forward by removing the water formed

during imine formation and subsequent ring closure.

Heating: Heat the mixture (e.g., to 150°C) with stirring for a specified time until TLC analysis

indicates the consumption of starting materials.

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed

ice. This step quenches the reaction and precipitates the crude product, which is typically

insoluble in the resulting aqueous acidic medium.

Isolation: Collect the precipitated solid by vacuum filtration and wash it with water to remove

residual acid.

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as

ethanol. This process relies on the principle of differential solubility; the desired compound is

soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the

mother liquor.

Determination of Octanol-Water Partition Coefficient
(LogP)
The "shake-flask" method is the gold standard for LogP determination, directly measuring the

partitioning of a compound between two immiscible phases.
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Preparation

Experiment

Analysis

Prepare octanol-saturated water
and water-saturated octanol

Combine phases in a separatory funnel
(known volumes)

Prepare stock solution of compound
in one phase (e.g., octanol)

Shake vigorously to allow partitioning
(e.g., 30 minutes)

Allow phases to separate completely

Carefully sample both the
aqueous and organic layers

Quantify compound concentration
in each phase using HPLC-UV or UV-Vis

Calculate LogP = log₁₀([Organic]/[Aqueous])

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination using the shake-flask method.
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Step-by-Step Protocol:

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure

thermodynamic equilibrium. This is a self-validating step; using non-saturated phases would

lead to volume changes during the experiment, introducing significant error.

Partitioning: Accurately measure volumes of the two phases and add a known amount of the

6-nitro-benzoxazole compound.

Equilibration: Shake the mixture vigorously for an extended period to allow the compound to

partition between the two layers until equilibrium is reached.

Separation: Allow the layers to separate fully. Centrifugation can be used to break up any

emulsions.

Quantification: Carefully withdraw a sample from each layer. Determine the concentration of

the compound in each phase using a suitable analytical technique like HPLC-UV, which

offers high sensitivity and specificity.[15]

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm

of this value.[12]

Reactivity and Applications
The 6-nitro-benzoxazole scaffold is not merely a passive structure; it is a versatile building

block for more complex molecules.

Chemical Reactivity: The nitro group is strongly electron-withdrawing, which deactivates the

benzene ring towards electrophilic substitution. Conversely, it activates the ring for

nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce a

wide variety of functional groups and build molecular diversity.

Applications: As a key intermediate, 6-nitro-benzoxazole derivatives are used in the

synthesis of:
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Pharmaceuticals: The benzoxazole nucleus is present in compounds with a wide range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

[1][3][16]

Agrochemicals: They serve as building blocks for pesticides and herbicides.[17]

Dyes and Optical Brighteners: The extended π-conjugation in benzoxazole derivatives

often results in fluorescence, making them useful as dyes and optical brighteners in

detergents.[2]

Conclusion
6-Nitro-1,2-benzisoxazole and its related isomers are heterocyclic compounds of significant

scientific and industrial interest. Their physicochemical properties—governed by a rigid,

aromatic core and a potent electron-withdrawing nitro group—result in moderate lipophilicity,

poor aqueous solubility, and a distinct spectroscopic signature. A thorough understanding of

these characteristics, validated through robust experimental protocols, is essential for

leveraging this versatile scaffold in the rational design of new drugs, agrochemicals, and

functional materials. This guide serves as a foundational resource, providing the technical data

and field-proven insights necessary for researchers and developers to unlock the full potential

of this important molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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